molecular formula C18H21ClN4O5S2 B12182677 Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate

Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12182677
M. Wt: 473.0 g/mol
InChI Key: PENNVWTXPMOKQM-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity . The compound may also induce oxidative stress in cells, leading to cell death .

Biological Activity

Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article summarizes the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine moiety, a thiazole ring, and a sulfonamide group. Its molecular formula is C15H18ClN3O4SC_{15}H_{18}ClN_3O_4S, and it exhibits significant lipophilicity with an XLogP value of approximately 3.2, indicating favorable membrane permeability for biological applications .

Biological Activities

1. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds containing the sulfonamide moiety exhibit potent antibacterial effects due to their ability to inhibit bacterial growth through interference with folic acid synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

2. Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function and has implications in treating neurodegenerative diseases such as Alzheimer's .

3. Anticancer Properties
Research has shown that derivatives of piperazine can exert cytotoxic effects on various cancer cell lines. The presence of the thiazole ring in this compound enhances its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group interacts with the active site of target enzymes like AChE, leading to effective inhibition.
  • Disruption of Bacterial Cell Wall Synthesis : The compound interferes with bacterial metabolism, particularly in pathways involving folic acid synthesis.
  • Induction of Apoptosis : The thiazole ring contributes to the compound's ability to trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sanchez-Sancho et al. synthesized a series of piperazine derivatives and evaluated their antimicrobial efficacy against common pathogens. This compound was among the most effective compounds tested, particularly against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective properties, researchers assessed the impact of this compound on AChE inhibition in vitro. Results indicated that at concentrations as low as 10 µM, the compound effectively inhibited AChE activity by over 50%, suggesting potential for therapeutic use in cognitive disorders .

Properties

Molecular Formula

C18H21ClN4O5S2

Molecular Weight

473.0 g/mol

IUPAC Name

ethyl 4-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H21ClN4O5S2/c1-2-28-18(25)23-9-7-22(8-10-23)16(24)11-14-12-29-17(20-14)21-30(26,27)15-5-3-13(19)4-6-15/h3-6,12H,2,7-11H2,1H3,(H,20,21)

InChI Key

PENNVWTXPMOKQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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